2-methyl-1-[(oxolan-2-yl)methyl]piperazine
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Overview
Description
2-methyl-1-[(oxolan-2-yl)methyl]piperazine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol It is a piperazine derivative, which means it contains a piperazine ring—a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(oxolan-2-yl)methyl]piperazine typically involves the reaction of piperazine with 2-methyloxirane (propylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong base like sodium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(oxolan-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as a halogen or an alkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with various functional groups.
Scientific Research Applications
2-methyl-1-[(oxolan-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(oxolan-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-methyl-1-[(oxolan-2-yl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-hydroxyethyl)piperazine: Similar structure but with a hydroxyl group instead of an oxolan-2-yl group.
1-(2-chloroethyl)piperazine: Contains a chloroethyl group, making it more reactive in substitution reactions.
1-(2-ethoxyethyl)piperazine: Contains an ethoxyethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Biological Activity
2-Methyl-1-[(oxolan-2-yl)methyl]piperazine is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is being explored for various applications, including antimicrobial and antifungal properties, as well as its role in drug development.
The compound features a piperazine ring substituted with a methyl group and an oxolane moiety, which influences its reactivity and biological interactions. Its unique structure allows for specific interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors within biological systems. This interaction can modulate the activity of these targets, leading to various physiological effects. The exact mechanisms are still under investigation but may involve inhibition of key metabolic pathways in pathogens.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other piperazine derivatives. Below is a summary table highlighting similarities and differences in biological activities among selected compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Piperazine with oxolane group | Antimicrobial, antifungal |
1-(2-hydroxyethyl)piperazine | Hydroxyl substitution on piperazine | Antimicrobial |
1-(2-chloroethyl)piperazine | Chloroethyl group | Increased reactivity in substitution |
1-(4-substitutedbenzoyl)piperazine | Benzoyl group on piperazine | Cytotoxic against cancer cells |
This table illustrates the diversity of piperazine derivatives and their varying biological activities, indicating that modifications to the piperazine structure can significantly influence their pharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, providing insights into their potential applications:
- Antimicrobial Studies : A study highlighted the synthesis and evaluation of various substituted piperazines for antimicrobial activity. Compounds similar to this compound showed promising results against common bacterial strains .
- Cancer Research : Research has indicated that certain piperazine derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting that modifications to the piperazine structure could enhance anticancer properties .
- Mechanistic Studies : Investigations into the mechanism of action revealed that some piperazines inhibit essential enzymes in pathogens, such as inosine monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, which is critical for purine biosynthesis .
Properties
IUPAC Name |
2-methyl-1-(oxolan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-7-11-4-5-12(9)8-10-3-2-6-13-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZONJQAOBYZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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